Biopol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

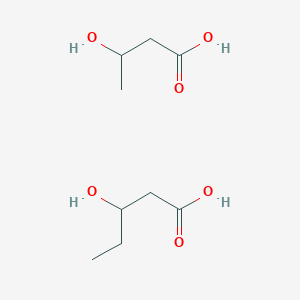

IUPAC Name |

3-hydroxybutanoic acid;3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.C4H8O3/c1-2-4(6)3-5(7)8;1-3(5)2-4(6)7/h4,6H,2-3H2,1H3,(H,7,8);3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPHTVOTTBREAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)O.CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80181-31-3 | |

| Record name | 3-Hydroxybutyric acid-3-hydroxyvaleric acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80181-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80181-31-3 | |

| Record name | Biopol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080181313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 3-hydroxy-, polymer with 3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Biopol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biopol, a trade name for a biodegradable and biocompatible polymer, has garnered significant scientific and commercial interest as a sustainable alternative to conventional plastics. This technical guide provides an in-depth exploration of the chemical structure of this compound, a copolymer of poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxyvalerate) (PHV), collectively known as PHBV. This document will detail its monomeric composition, the nature of its polymeric bonds, and its biosynthetic pathway. Furthermore, it presents a compilation of quantitative data on its physicochemical properties and detailed experimental protocols for its synthesis and characterization, aiming to serve as a comprehensive resource for researchers in the fields of materials science, biotechnology, and drug development.

Chemical Structure of this compound (PHBV)

This compound is a linear aliphatic polyester (B1180765) belonging to the polyhydroxyalkanoate (PHA) family of biopolymers. It is a copolymer synthesized naturally by various microorganisms as an intracellular carbon and energy storage material. The polymer backbone is composed of two different monomer units: 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (B1259860) (3HV). These monomers are linked by ester bonds, forming a random copolymer.

The general chemical structure of this compound (PHBV) can be represented as follows:

Caption: General chemical structure of this compound (PHBV) copolymer.

The properties of this compound can be tailored by varying the ratio of the 3HB and 3HV monomer units. An increase in the 3HV content generally leads to a decrease in crystallinity, melting point, and stiffness, resulting in a more flexible and tougher material.

Quantitative Physicochemical Properties of this compound (PHBV)

The physical and chemical properties of this compound are highly dependent on its molecular weight and the molar fraction of the 3HV comonomer. The following table summarizes key quantitative data for various PHBV compositions.

| Property | PHB (0% 3HV) | PHBV (5% 3HV) | PHBV (12% 3HV) | PHBV (20% 3HV) |

| Melting Point (Tm) | ~175 °C | ~160 °C | ~145 °C | ~130 °C |

| Glass Transition Temp (Tg) | ~5 °C | ~0 °C | ~-5 °C | ~-10 °C |

| Crystallinity | High (~60-80%) | Medium | Lower | Low |

| Tensile Strength (MPa) | ~40 | ~35 | ~30 | ~25 |

| Elongation at Break (%) | ~5 | ~10 | ~20 | ~50 |

| Molecular Weight (Mw) | 5 x 105 - 3 x 106 g/mol | \multicolumn{3}{c | }{Variable, typically 1 x 105 - 1 x 106 g/mol } |

Biosynthesis of this compound (PHBV)

This compound is synthesized by microorganisms through a series of enzymatic reactions. The biosynthetic pathway involves the conversion of central metabolites, such as acetyl-CoA and propionyl-CoA, into the hydroxyalkanoate monomers, which are then polymerized.

The key enzymes in the PHBV biosynthesis pathway are:

-

β-Ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.

-

PHA synthase (PhaC): Polymerizes (R)-3-hydroxybutyryl-CoA and (R)-3-hydroxyvaleryl-CoA into the PHBV copolymer.

-

Propionyl-CoA condensing enzyme (BktB): In some pathways, condenses acetyl-CoA and propionyl-CoA to form β-ketovaleryl-CoA, a precursor to 3HV.

Biopol Synthesis from Renewable Resources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhydroxyalkanoates (PHAs), commonly known by the trade name Biopol, represent a class of biodegradable polyesters synthesized by various microorganisms.[1][2] These biopolymers have garnered significant attention as a sustainable alternative to conventional petroleum-based plastics due to their comparable material properties, biocompatibility, and complete biodegradability in various environments.[1][3] The production of this compound from renewable and often waste-based feedstocks presents a compelling value proposition within the burgeoning circular bioeconomy. This technical guide provides an in-depth overview of the core aspects of this compound synthesis, including the underlying metabolic pathways, detailed experimental protocols for microbial cultivation, fermentation, polymer extraction, and characterization. Quantitative data from various studies are summarized to offer a comparative perspective on production efficiencies.

Introduction to this compound (PHA) Synthesis

Microorganisms naturally produce PHAs as intracellular carbon and energy storage granules, typically under conditions of nutrient limitation (such as nitrogen or phosphorus) and excess carbon.[1][4] The monomeric composition of the resulting polymer, and consequently its material properties, can be tailored by selecting specific microbial strains and fermentation substrates.[3] The most common type of PHA is poly(3-hydroxybutyrate) (PHB), a homopolymer that exhibits properties similar to polypropylene. Copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), can also be produced to enhance properties like flexibility and toughness.

The overall process for this compound production can be divided into three main stages:

-

Upstream Processing: Selection and cultivation of a suitable microbial strain and preparation of the renewable feedstock.

-

Fermentation: Inoculation of the production medium and cultivation of the microorganism under controlled conditions to promote cell growth and subsequent PHA accumulation.

-

Downstream Processing: Harvesting of the microbial biomass, extraction and purification of the intracellular PHA granules, and characterization of the final polymer.[5]

Metabolic Pathways of PHA Synthesis

Bacteria synthesize PHAs through several key metabolic pathways, primarily utilizing acetyl-CoA as a central precursor. The specific pathway employed depends on the microbial strain and the available carbon source.[4][6]

There are three main pathways for PHA biosynthesis:

-

Pathway I (from sugars): This is the most common pathway for the synthesis of short-chain-length PHAs (scl-PHAs) like PHB from carbohydrate feedstocks. It involves a three-step enzymatic process starting from acetyl-CoA.[6][7]

-

β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[7][8]

-

Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA using NADPH as a cofactor.[6][8]

-

PHA synthase (PhaC): Polymerizes (R)-3-hydroxybutyryl-CoA monomers into the PHA polymer chain.[6][7]

-

-

Pathway II (from fatty acid β-oxidation): When microorganisms are grown on fatty acids or oils, the intermediates of the β-oxidation pathway can be channeled into PHA synthesis.[4][7] This pathway is often used for the production of medium-chain-length PHAs (mcl-PHAs).

-

Pathway III (from de novo fatty acid synthesis): Intermediates from the fatty acid biosynthesis pathway can also be directed towards PHA production.

dot

Caption: Metabolic pathways for PHA synthesis.

Quantitative Data on this compound Production

The efficiency of this compound production is influenced by the microbial strain, the renewable feedstock, and the fermentation strategy. The following tables summarize key production parameters from various studies to provide a comparative overview.

Table 1: this compound (PHB) Production by Cupriavidus necator from Various Renewable Feedstocks

| Carbon Source | Strain | Fermentation Mode | Biomass (g/L) | PHB Content (wt%) | PHB Concentration (g/L) | Reference |

| Sugarcane Molasses | C. necator | Batch | 17.07 | 44 | - | [9] |

| Sugarcane Molasses + Vinasse | C. necator | Batch | - | 56 | 11.7 | [9] |

| Acid Hydrolyzed Molasses | C. necator ATCC 25207 | Batch | - | - | 15.28 | [9] |

| Waste Frying Rapeseed Oil | C. necator | Batch | 2.95 | 41 | - | [9] |

| Waste Sesame Oil | C. necator | Batch | 7.9 | 62.3 | - | [9] |

| Mixed Waste Cooking Oil | C. necator | Batch | 11.6 | 63 | - | [9] |

| Waste Cooking Oil | C. necator H16 | Fed-batch | 135.1 | 76.9 | 103.9 | [7] |

| Wheat Straw | C. necator | Batch | 15.3 | 65 | - | [9] |

| Wheat Bran Hydrolysate | C. necator | Batch | 24.5 | 62.5 | - | [9] |

| Waste Potato Starch | C. necator | Fed-batch | 179 | 52.5 | 94.0 | [3] |

Table 2: this compound (PHA) Production from Other Microorganisms and Renewable Feedstocks

| Carbon Source | Strain | Fermentation Mode | Biomass (g/L) | PHA Content (wt%) | PHA Concentration (g/L) | Reference |

| Whey | Bacillus megaterium | Batch | 2.51 | - | 0.79 | [10] |

| Whey (Optimized) | Bacillus megaterium Ti3 | Batch | - | - | 2.20 | [2][11][12] |

| Waste Cooking Oil | Pseudomonas putida KT2440 | Fed-batch | 159.4 | 36.4 | 58 | [13] |

| Waste Fish Oil | C. necator H16 | Batch | 4.85 | 73 | 3.54 | [14] |

| Corn Stover Hydrolysate | Pseudomonas putida MTCC 2475 | Batch | - | - | - | [5] |

| Wheat Straw Hydrolysate | Burkholderia sacchari | Fed-batch | 135.8 | - | 105.0 | [4] |

Experimental Protocols

Cultivation of Cupriavidus necator

Cupriavidus necator (formerly Ralstonia eutropha) is one of the most well-studied and efficient producers of PHB.

4.1.1. Media Composition

-

Seed Culture Medium (TFL Medium):

-

Tryptone: 5 g/L

-

Yeast Extract: 5 g/L

-

Fructose: 1 g/L

-

Potassium Acid Phosphate: 1 g/L

-

Adjust pH to 7.0.[15]

-

-

Production Medium (Minimal Salt Medium - MSM):

-

(NH₄)₂SO₄: 2.0 g/L

-

Citric Acid: 1.7 g/L

-

MgSO₄·7H₂O: 1.2 g/L

-

KH₂PO₄: 0.54 g/L

-

Carbon Source (e.g., Glucose): 20 g/L (concentration can be optimized)

-

Trace Element Solution: 10 mL/L

-

Adjust pH to 7.0.[16]

-

-

Trace Element Solution (per liter):

-

FeSO₄·7H₂O: 10 g

-

CaCl₂·2H₂O: 3 g

-

ZnSO₄·7H₂O: 2.2 g

-

H₃BO₃: 0.3 g

-

CoCl₂·6H₂O: 0.2 g

-

Na₂MoO₄·2H₂O: 0.15 g

-

CuSO₄·5H₂O: 1 g[16]

-

4.1.2. Cultivation Protocol

-

Activation: Activate a cryopreserved stock of C. necator on a nutrient agar (B569324) plate and incubate at 30°C for 48 hours.[15]

-

Inoculum Preparation: Inoculate a single colony into a flask containing 100 mL of TFL medium. Incubate at 30°C and 150 rpm for 24 hours.[15]

-

Production Stage: Inoculate the production medium (MSM) with the seed culture to an initial optical density (OD₆₀₀) of approximately 0.1. Incubate under controlled conditions in a bioreactor.

Fermentation Process

A two-stage fed-batch fermentation is often employed for high-density cell growth and efficient PHA production.

-

Biomass Growth Phase:

-

Control the pH at 7.0 using automated addition of an acid (e.g., 2M H₂SO₄) and a base (e.g., 2M NaOH).

-

Maintain the temperature at 30°C.

-

Provide sufficient aeration to maintain dissolved oxygen (DO) levels above 20% saturation.

-

Once the initial carbon source is depleted (indicated by a sharp increase in DO), begin the PHA accumulation phase.

-

-

PHA Accumulation Phase:

-

Induce nutrient limitation, typically nitrogen, by ceasing the addition of the nitrogen source.

-

Feed a concentrated solution of the carbon source (e.g., 50% w/v glucose) to maintain a slight excess.

-

Continue the fermentation for 48-72 hours, monitoring cell growth and PHA accumulation.

-

Extraction and Purification of this compound

The choice of extraction method can impact the purity and molecular weight of the final polymer.

4.3.1. Sodium Hypochlorite (B82951) and Chloroform (B151607) Extraction

This method relies on the digestion of non-PHA cellular material by sodium hypochlorite, followed by solvent extraction of the PHA.

-

Cell Harvesting: Centrifuge the fermentation broth to pellet the cells. Wash the cell pellet with distilled water and lyophilize (freeze-dry) to obtain the dry cell weight.

-

Digestion: Resuspend the dried biomass in a 5% (w/v) sodium hypochlorite solution. Incubate at 100°C for 1 hour to digest the non-PHA cellular components.[17]

-

Washing: Centrifuge the digested sample to collect the PHA granules. Wash the pellet multiple times with distilled water, followed by washes with acetone (B3395972) and methanol (B129727) to remove residual lipids and other impurities.[17]

-

Solvent Extraction: Dissolve the washed PHA granules in a suitable solvent like chloroform.

-

Precipitation: Precipitate the PHA from the chloroform solution by adding a non-solvent such as cold methanol or ethanol.

-

Drying: Collect the precipitated PHA by filtration and dry under vacuum.

4.3.2. Solvent-Only Extraction

This method avoids the use of harsh digesting agents, which can sometimes cause polymer degradation.

-

Cell Harvesting: Harvest and lyophilize the cells as described above.

-

Soxhlet Extraction: Place the lyophilized biomass in a Soxhlet apparatus and extract with a solvent such as chloroform for several hours.[17]

-

Precipitation and Drying: Precipitate and dry the PHA as described in the previous method.

Characterization of this compound

4.4.1. Monomer Composition (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is used to determine the monomeric composition of the PHA polymer.

-

Methanolysis: Subject a known amount of dried PHA to methanolysis. This involves heating the sample in a mixture of methanol and sulfuric acid (e.g., 15% H₂SO₄ in methanol) and chloroform at 100°C for approximately 140 minutes. This process converts the PHA monomers into their methyl ester derivatives.[18]

-

Phase Separation: After cooling, add water to the mixture to separate the organic (chloroform) and aqueous phases.[18]

-

GC-MS Analysis: Analyze the organic phase containing the methyl esters by GC-MS. The retention times and mass spectra of the resulting peaks are compared to known standards to identify and quantify the different PHA monomers.[18][19]

4.4.2. Molecular Weight (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of the polymer.[20]

-

Sample Preparation: Dissolve a small amount of the purified PHA in a suitable solvent, such as chloroform, to a known concentration (e.g., 0.2% w/v).

-

GPC Analysis: Inject the dissolved sample into the GPC system. The polymer molecules are separated based on their size as they pass through a column packed with a porous gel. Larger molecules elute first.[20]

-

Data Analysis: Use a calibration curve, typically generated with polystyrene standards, to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[21]

Experimental Workflow

The following diagram illustrates the general workflow for this compound production from renewable resources.

dot

Caption: General experimental workflow for this compound production.

Conclusion

The synthesis of this compound from renewable resources offers a promising pathway towards a more sustainable materials economy. Significant progress has been made in optimizing microbial strains, utilizing diverse and low-cost feedstocks, and refining fermentation and recovery processes. While challenges related to production costs and scalability remain, ongoing research in metabolic engineering and process optimization continues to enhance the economic viability of this compound as a green alternative to conventional plastics. This technical guide provides a foundational understanding of the key principles and methodologies involved in this compound production, serving as a valuable resource for researchers and professionals in the field.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Whey valorization for sustainable polyhydroxyalkanoate production by Bacillus megaterium: Production, characterization and in vitro biocompatibility evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review on Enhancing Cupriavidus necator Fermentation for Poly(3-hydroxybutyrate) (PHB) Production From Low-Cost Carbon Sources [frontiersin.org]

- 4. Recent Advances in the Biosynthesis of Polyhydroxyalkanoates from Lignocellulosic Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sustainable synthesis of polyhydroxyalkanoate from stubble waste as a carbon source using Pseudomonas putida MTCC 2475 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [scholarbank.nus.edu.sg]

- 7. researchgate.net [researchgate.net]

- 8. A review on polyhydroxyalkanoate (PHA) production through the use of lignocellulosic biomass - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 9. A Review on Enhancing Cupriavidus necator Fermentation for Poly(3-hydroxybutyrate) (PHB) Production From Low-Cost Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Prospects for the Use of Whey for Polyhydroxyalkanoate (PHA) Production [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Whey valorization for sustainable polyhydroxyalkanoate production by Bacillus megaterium: Production, characterization and in vitro biocompatibility evaluation [agris.fao.org]

- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 14. Frontiers | Can Polyhydroxyalkanoates Be Produced Efficiently From Waste Plant and Animal Oils? [frontiersin.org]

- 15. Evaluation of culture medium on poly(3-hydroxybutyrate) production by Cupriavidus necator ATCC 17697: application of the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polyhydroxyalkanoate production by Cupriavidus necator with inedible rice :: BioResources [bioresources.cnr.ncsu.edu]

- 17. Improvement of the Polyhydroxyalkanoates Recovery from Mixed Microbial Cultures Using Sodium Hypochlorite Pre-Treatment Coupled with Solvent Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 20. infinitalab.com [infinitalab.com]

- 21. US5811272A - Method for controlling molecular weight of polyhydroxyalkanoates - Google Patents [patents.google.com]

A Technical Guide to the Microbial Production of Biopol Polymers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the microbial production of Biopol, a family of biodegradable and biocompatible polyhydroxyalkanoate (PHA) polymers. This document details the core microorganisms, biosynthesis pathways, fermentation strategies, and downstream processing involved in this compound production. It is designed to be a valuable resource for professionals in research, science, and drug development, offering both foundational knowledge and detailed experimental protocols.

Introduction to this compound

This compound, commercially known as a type of polyhydroxyalkanoate (PHA), is a class of biodegradable polyesters synthesized by a wide range of microorganisms as intracellular carbon and energy storage materials.[1] These biopolymers have garnered significant attention as sustainable alternatives to conventional petroleum-based plastics due to their similar material properties and complete biodegradability in various environments.[1] this compound's biocompatibility also makes it a promising material for biomedical applications, including tissue engineering and drug delivery systems.[1] The most well-known and simplest form of this compound is poly-3-hydroxybutyrate (PHB).

Key Microorganisms in this compound Production

A variety of bacteria have been identified and engineered for this compound production. The choice of microorganism can significantly impact the yield, monomer composition, and molecular weight of the resulting polymer.

-

Cupriavidus necator (formerly Ralstonia eutropha) is the most extensively studied and utilized bacterium for PHB production. It is known for its ability to accumulate large quantities of PHB, often exceeding 80% of its cell dry weight, under nutrient-limiting conditions.[2][3]

-

Pseudomonas species , such as Pseudomonas putida, are versatile PHA producers capable of utilizing a wide range of carbon sources to synthesize medium-chain-length PHAs (mcl-PHAs), which have more elastomeric properties compared to the more brittle short-chain-length PHAs like PHB.[4]

-

Bacillus species , including Bacillus megaterium and Bacillus subtilis, are also capable of producing PHAs and are of interest due to their GRAS (Generally Recognized as Safe) status, which is advantageous for biomedical applications.[5][6]

-

Genetically Engineered Escherichia coli has been developed as a host for PHA production by introducing the necessary biosynthetic genes. This approach allows for leveraging the well-understood genetics and fermentation characteristics of E. coli for optimized biopolymer synthesis.[7]

The Biosynthesis of this compound

The production of this compound in microorganisms is primarily governed by the pha gene locus, with the core pathway involving three key enzymes encoded by the phaCAB operon.

The Core PHB Biosynthesis Pathway

The synthesis of PHB from the central metabolite acetyl-CoA proceeds in three enzymatic steps:

-

β-Ketothiolase (PhaA): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

-

Acetoacetyl-CoA Reductase (PhaB): Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA, an NADPH-dependent reaction.

-

PHA Synthase (PhaC): This key enzyme polymerizes (R)-3-hydroxybutyryl-CoA monomers into the PHB polymer chain.

This pathway is a critical control point for this compound production, with the availability of acetyl-CoA and the expression levels of the phaCAB genes being major determinants of yield.

Regulation of this compound Synthesis

The accumulation of this compound is a tightly regulated process, ensuring that carbon is channeled into storage only under appropriate conditions, typically nutrient limitation with an excess carbon source.

The PhaR-PhaP Regulatory System

A key regulatory mechanism involves the repressor protein PhaR and the phasin (B1169946) protein PhaP . Phasins are small proteins that coat the surface of PHA granules.

-

In the absence of PHA granules: Free PhaR acts as a transcriptional repressor, binding to the promoter regions of the phaP and phaR genes, thereby inhibiting their expression.[8][9]

-

Upon initiation of PHA synthesis: PhaR has a high affinity for nascent PHA granules and binds to them. This sequestration of PhaR from the DNA allows for the transcription of phaP.[8][9]

-

Granule Maturation: As PhaP protein levels increase, it coats the PHA granules, displacing PhaR. The now-free PhaR can again repress the transcription of phaP and its own gene, creating a negative feedback loop.[8]

The GacS-GacA Two-Component System

The GacS-GacA two-component system is a global regulatory network that, in some bacteria like Pseudomonas putida, post-transcriptionally controls PHA synthesis.[10]

-

Signal Perception: The sensor kinase GacS , located in the cell membrane, perceives an as-yet-unidentified environmental signal, leading to its autophosphorylation.[11][12]

-

Phosphorelay: The phosphate (B84403) group is transferred to the response regulator GacA .[13]

-

Transcriptional Activation: Phosphorylated GacA activates the transcription of small non-coding RNAs (sRNAs) such as RsmY and RsmZ.

-

Post-transcriptional Regulation: These sRNAs bind to and sequester the translational repressor protein RsmA . When RsmA is not sequestered, it binds to the mRNA of genes involved in PHA synthesis, preventing their translation. The sequestration of RsmA by the sRNAs allows for the translation of these mRNAs and subsequent PHA production.[10]

Production of this compound: Fermentation Strategies

The industrial production of this compound is achieved through microbial fermentation. Fed-batch cultivation is a commonly employed strategy to achieve high cell densities and, consequently, high this compound yields.

General Fermentation Workflow

A typical fed-batch fermentation process for this compound production can be divided into two main phases:

-

Growth Phase: The primary objective is to achieve a high cell density. Microorganisms are cultured in a nutrient-rich medium with all essential elements, including a carbon source, nitrogen, phosphorus, and trace minerals.

-

Accumulation Phase: Once a sufficient cell density is reached, a key nutrient, typically nitrogen or phosphorus, is limited or depleted from the medium. An excess of the carbon source is continuously or intermittently fed to the culture. This nutrient imbalance triggers the cells to channel the excess carbon towards PHA synthesis and storage.

Data Presentation: Quantitative Analysis of this compound Production

The following tables summarize key quantitative data from various studies on microbial this compound production.

Table 1: this compound Production Yields from Various Microorganisms and Carbon Sources

| Microorganism | Carbon Source | PHA Production (g/L) | PHA Content (% of Cell Dry Weight) | Reference |

| Cupriavidus necator MTCC 1472 | Sucrose (B13894) | 23.07 | 64 | [1] |

| Cupriavidus necator | Inedible Rice | 4.74 | 77.6 | [14] |

| Cupriavidus necator Re2058/pCB113 | Fructose & Rapeseed Oil | 106.6 | 86 | [15] |

| Pseudomonas aeruginosa | Molasses | 1.120 | 66.82 | [6][11][12][16] |

| Pseudomonas aeruginosa | Banana Peels | 0.380 | 44.60 | [6][11][12][16] |

| Bacillus subtilis | Molasses | 0.476 | 53.84 | [6][11][12][16] |

| Bacillus subtilis | Banana Peels | 0.288 | 39.18 | [6][11][12][16] |

| Bacillus megaterium VB89 | - | 0.672 | - | [5] |

| Bacillus megaterium | Glycerol (B35011) | 1.9 | 42 | [17] |

Table 2: Molecular Weight of this compound from Different Bacterial Strains

| Microorganism | Polymer Type | Molecular Weight (Da) | Reference |

| Bacillus megaterium VB89 | PHB | 2.89 x 10⁵ | [5] |

| Pseudomonas putida KTHH06 | PHB | 1.8 x 10⁵ - 1.6 x 10⁶ | |

| Bacillus megaterium strains | PHA | 1.19 x 10⁵ - 4.02 x 10⁵ | [17] |

| Pseudomonas oleovorans | PHA with triple bonds | ~50,000 |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound production and analysis.

Fed-Batch Fermentation of Cupriavidus necator for PHB Production

This protocol is adapted from a fed-batch strategy aimed at high-density cell cultivation and subsequent PHB accumulation.[1]

1. Microorganism and Inoculum Development:

-

Use Cupriavidus necator (e.g., MTCC 1472).

-

Activate the lyophilized culture on nutrient agar (B569324) plates and incubate at 30°C for 48 hours.

-

Prepare a seed culture by inoculating a loopful of colonies into a flask containing a growth medium (e.g., sucrose 20 g/L, (NH₄)₂SO₄ 1.4 g/L, KH₂PO₄ 1.5 g/L, Na₂HPO₄ 1.8 g/L, MgSO₄ 0.2 g/L, trace metal solution 1 ml/L, yeast extract 0.1 g/L).

-

Incubate the seed culture at 30°C on a rotary shaker until it reaches the exponential growth phase.

2. Bioreactor Setup and Batch Phase:

-

Prepare the fermentation medium in a 5-L bioreactor with a working volume of 3 L. The medium composition is similar to the inoculum medium.

-

Sterilize the bioreactor and medium.

-

Inoculate the bioreactor with the seed culture.

-

Maintain the temperature at 30°C, pH at 7.0 (controlled with NaOH and H₂SO₄), and dissolved oxygen above 20% by controlling agitation and aeration.

-

Run in batch mode for approximately 20 hours, allowing the cells to reach a high density in the exponential growth phase.

3. Fed-Batch Phase (Accumulation):

-

After the initial batch phase (around 20 hours), initiate the fed-batch strategy.

-

Prepare a concentrated feed solution containing a high concentration of the carbon source (e.g., 200 g/L sucrose) and a limiting concentration of the nitrogen source (e.g., 0.12 g/L (NH₄)₂SO₄).

-

Continuously feed the solution into the bioreactor at a controlled dilution rate (e.g., 0.02 to 0.046 h⁻¹).

-

Continue the fed-batch cultivation for an additional 20-40 hours, monitoring cell growth (OD₆₀₀) and PHB accumulation.

4. Harvesting:

-

Once the PHB content reaches a maximum and the carbon source is consumed, stop the fermentation.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with distilled water and lyophilize for subsequent PHB extraction and quantification.

Extraction of this compound using the Chloroform (B151607) Method

This protocol describes a common laboratory method for extracting PHA from bacterial cells.[10]

1. Cell Lysis:

-

Harvest the bacterial cells from the fermentation broth by centrifugation.

-

Wash the cell pellet with distilled water and lyophilize to obtain the cell dry weight.

-

Suspend the dried cell pellet in chloroform (approximately 10 volumes of the cell pellet volume).

2. Extraction:

-

Heat the chloroform-cell suspension at 60°C with vigorous vortexing or stirring. This step disrupts the cell membranes and dissolves the intracellular PHA granules into the chloroform.

-

After a sufficient extraction time (e.g., 1-2 hours), filter the mixture to remove the cell debris.

3. Precipitation:

-

Collect the chloroform filtrate containing the dissolved PHA.

-

Precipitate the PHA by adding the chloroform solution to a larger volume of a non-solvent, such as chilled methanol (B129727) or ethanol (B145695) (e.g., 10 volumes of methanol to 1 volume of chloroform extract), with constant stirring. The PHA will precipitate as a white solid.

4. Purification and Drying:

-

Collect the precipitated PHA by filtration or centrifugation.

-

To increase purity, the PHA can be re-dissolved in chloroform and re-precipitated in methanol.

-

Wash the final PHA precipitate with methanol to remove any remaining impurities.

-

Dry the purified PHA in a vacuum oven at a low temperature to obtain the final this compound product.

Quantification of this compound by Gas Chromatography (GC)

This protocol details the widely used method of indirect quantification of PHA through gas chromatography of its constituent methyl esters.

1. Sample Preparation and Methanolysis:

-

Weigh approximately 10-15 mg of lyophilized cells containing PHA into a screw-cap glass tube.

-

Add 1 mL of chloroform to suspend the cells.

-

Add 1 mL of a methanolysis reagent consisting of methanol with 15% (v/v) concentrated sulfuric acid.

-

Add a known amount of an internal standard (e.g., benzoic acid) for accurate quantification.

-

Seal the tube tightly with a PTFE-lined cap.

2. Derivatization:

-

Heat the mixture at 100°C for 2-4 hours in a heating block or water bath. This process simultaneously lyses the cells, depolymerizes the PHA, and converts the resulting hydroxyalkanoate monomers into their corresponding methyl esters.

3. Extraction of Methyl Esters:

-

Cool the tube to room temperature.

-

Add 1 mL of distilled water and vortex vigorously to extract the methyl esters into the chloroform phase.

-

Centrifuge the tube to separate the phases. The lower chloroform phase contains the 3-hydroxyalkanoate methyl esters.

4. GC Analysis:

-

Carefully transfer the lower chloroform phase to a GC vial.

-

Inject an aliquot of the sample into a gas chromatograph equipped with a flame ionization detector (GC-FID).

-

The separation is typically performed on a suitable capillary column.

-

The temperature program usually starts at a lower temperature (e.g., 80°C) and ramps up to a higher temperature (e.g., 250°C) to elute the different methyl esters.

5. Quantification:

-

Identify the peaks corresponding to the PHA methyl esters and the internal standard based on their retention times compared to known standards.

-

Calculate the area of each peak.

-

Determine the concentration of each PHA monomer in the original sample by comparing the peak area to a standard curve generated from known concentrations of PHA standards.

-

The total PHA content is the sum of the individual monomer concentrations.

Conclusion

The microbial production of this compound presents a promising avenue for the development of sustainable and biocompatible polymers. Through a deeper understanding of the underlying microbial physiology, genetics, and fermentation technology, significant advancements have been made in improving the efficiency and economic viability of this compound production. The methodologies and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further innovate in this exciting field. The continued optimization of strains, fermentation processes, and downstream recovery will be crucial in expanding the applications of this compound in various industrial and biomedical sectors.

References

- 1. Improved fed-batch production of high-purity PHB (poly-3 hydroxy butyrate) by Cupriavidus necator (MTCC 1472) from sucrose-based cheap substrates under response surface-optimized conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Polyhydroxyalkanoate Produced by Bacillus megaterium VB89 Isolated from Nisargruna Biogas Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regulatory roles of the GacS/GacA two-component system in plant-associated and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. researchgate.net [researchgate.net]

- 12. Substrate-Flexible Two-Stage Fed-Batch Cultivations for the Production of the PHA Copolymer P(HB-co-HHx) With Cupriavidus necator Re2058/pCB113 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ecobiomaterial.com [ecobiomaterial.com]

- 14. researchgate.net [researchgate.net]

- 15. Polyhydroxyalkanoate production in Priestia megaterium strains from glycerol feedstock - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bacterial Poly(3-hydroxyalkanoates) Bearing Carbon-Carbon Triple Bonds. | Semantic Scholar [semanticscholar.org]

Biopol (Polyhydroxybutyrate): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biopol, a trade name for polyhydroxybutyrate (B1163853) (PHB), is a biodegradable and biocompatible polyester (B1180765) produced by various microorganisms.[1][2] As a member of the polyhydroxyalkanoate (PHA) family, PHB has garnered significant attention as a sustainable alternative to conventional petroleum-based plastics, particularly in the medical and pharmaceutical fields.[1][3] Its non-toxic nature and ability to degrade into harmless byproducts make it an attractive material for applications such as drug delivery systems, surgical sutures, and tissue engineering scaffolds.[1][4] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of key biological and analytical pathways.

Physical and Chemical Properties

This compound's properties are intrinsically linked to its chemical structure, molecular weight, and degree of crystallinity. These characteristics influence its mechanical strength, thermal stability, and degradation kinetics. A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | References |

| Chemical Formula | (C4H6O2)n | [1] |

| Appearance | White crystalline granules | [5] |

| Density | 1.3 g/cm³ | [6] |

| Water Solubility | Insoluble | [1][2] |

Thermal Properties

| Property | Value | References |

| Melting Point (Tm) | ~175 - 180 °C | [1][2] |

| Glass Transition Temperature (Tg) | ~2 - 15 °C | [1][2] |

| Decomposition Onset | ~270.8 °C | [7] |

Mechanical Properties

| Property | Value | References |

| Tensile Strength | ~30 - 40 MPa | [1][6] |

| Elastic Modulus | 1.3 GPa | [6] |

| Elongation at Break | 7.5 % | [6] |

Chemical Resistance and Solubility

This compound exhibits good resistance to UV radiation and water, but poor resistance to acids and bases.[1][2] It is soluble in chlorinated hydrocarbons such as chloroform (B151607) and other organic solvents.[1][8][9]

| Solvent | Solubility | References |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [9] |

| Acetone | Limited solubility, increases with temperature | [8] |

| Propylene Carbonate | Limited solubility, increases with temperature | [8] |

| Water | Insoluble | [1] |

Experimental Protocols

Accurate characterization of this compound's properties is crucial for its application in research and drug development. This section outlines the detailed methodologies for key analytical techniques.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers.[10][11]

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound (2-10 mg) in a suitable solvent such as chloroform or tetrahydrofuran (B95107) (THF).[10][11] Ensure complete dissolution and filter the solution to remove any particulates.[10]

-

Instrumentation: Utilize a GPC system equipped with a pump, injector, a series of columns packed with porous gel, and a detector (typically a refractive index (RI) detector).[10][12] For more accurate, absolute molecular weight determination, a multi-detector system including light scattering (LS) and viscometer detectors is recommended.[5][12]

-

Analysis: Inject the prepared sample solution into the GPC system. The polymer molecules will separate based on their hydrodynamic volume as they pass through the columns, with larger molecules eluting first.[10]

-

Calibration: For conventional GPC, create a calibration curve using standards of known molecular weight (e.g., polystyrene).[13][14] For triple-detection GPC, the molecular weight is determined directly from the light scattering and concentration data.[5]

-

Data Interpretation: Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10][11]

Thermal Properties Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[15][16]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into an aluminum DSC pan.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

-

Analysis Protocol (Heat-Cool-Heat):

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[15][17] This scan reveals the initial thermal history of the material.

-

Cooling Scan: Cool the sample from the molten state back to the sub-ambient temperature at a controlled rate (e.g., 10 °C/min).[18] This allows for the observation of crystallization behavior.

-

Second Heating Scan: Reheat the sample under the same conditions as the first heating scan.[19][20] This scan provides information on the intrinsic thermal properties of the material, free from its previous thermal history.

-

-

Data Interpretation: Analyze the resulting thermogram to identify the glass transition (a step change in the baseline), crystallization events (exothermic peaks), and melting events (endothermic peaks).[18][20]

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.[7][21]

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 10-20 mg) into a TGA pan.

-

Instrumentation: Position the sample pan in the TGA furnace.

-

Analysis: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[21]

-

Data Interpretation: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.[7] The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Crystallinity Determination: X-Ray Diffraction (XRD)

XRD is a powerful technique for determining the crystalline structure and calculating the degree of crystallinity of a polymer.[22][23]

Methodology:

-

Sample Preparation: Prepare a flat sample of this compound, such as a thin film or a pressed powder pellet.

-

Instrumentation: Mount the sample in an X-ray diffractometer equipped with an X-ray source (e.g., CuKα radiation), a goniometer, and a detector.[22]

-

Analysis: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) at a specific scan rate.[22][23]

-

Data Interpretation: The resulting diffractogram will show sharp peaks corresponding to the crystalline regions and a broad amorphous halo. The degree of crystallinity can be calculated by separating the areas of the crystalline peaks from the amorphous halo and taking their ratio to the total area.[23] The characteristic peaks for the orthorhombic crystal structure of PHB appear at specific 2θ values, such as around 13.5° and 16.9°.[23]

Visualizations

Biosynthesis of this compound (PHB)

This compound is synthesized by microorganisms through a well-defined enzymatic pathway, typically starting from acetyl-CoA.[1][3]

Caption: Enzymatic pathway for the biosynthesis of Polyhydroxybutyrate (PHB).

Biodegradation of this compound (PHB)

The biodegradation of this compound is primarily an enzymatic process that occurs in various environments.[24][25]

Caption: General mechanism of the biodegradation of Polyhydroxybutyrate (PHB).

Experimental Workflow for GPC Analysis

The following diagram illustrates the typical workflow for determining the molecular weight of this compound using Gel Permeation Chromatography.

Caption: Workflow for Gel Permeation Chromatography (GPC) analysis of this compound.

References

- 1. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]

- 2. Polyhydroxybutyrate [chemeurope.com]

- 3. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of Polyhydroxybutyrate (PHB) .pptx [slideshare.net]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. Polyhydroxybutyrate (PHB) :: MakeItFrom.com [makeitfrom.com]

- 7. tainstruments.com [tainstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid dissolution of high concentration poly(3-hydroxybutyrate) using neoteric biosolvents: experiment and molecular dynamics simulation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00793F [pubs.rsc.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]

- 13. agilent.com [agilent.com]

- 14. waters.com [waters.com]

- 15. DSC Analysis of a Polyhydroxybutyrate (PHB) with Wood Flour - TA Instruments [tainstruments.com]

- 16. researchgate.net [researchgate.net]

- 17. biotechrep.ir [biotechrep.ir]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Physicochemical characterization of polyhydroxybutyrate (PHB) produced by the rare halophile Brachybacterium paraconglomeratum MTCC 13074 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. From Obtaining to Degradation of PHB: A Literature Review. Part II [redalyc.org]

- 25. researchgate.net [researchgate.net]

The Soil's Embrace: A Technical Guide to the Biodegradation of Biopol (PHB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biodegradation mechanism of Biopol, a trade name for polyhydroxybutyrate (B1163853) (PHB), in the soil environment. PHB is a biodegradable polyester (B1180765) produced by various microorganisms, offering a sustainable alternative to conventional plastics. Understanding its degradation pathway is crucial for its application in agriculture, packaging, and biomedical fields. This document details the enzymatic processes, microbial actors, influencing environmental factors, and the experimental methodologies used to study these phenomena.

The Core Mechanism: A Microbial Feast

The biodegradation of this compound in soil is a multi-step process orchestrated by a diverse community of microorganisms. It can be broadly categorized into three phases: biodeterioration, bio-depolymerization, and bioassimilation.[1]

-

Biodeterioration: This initial phase involves the colonization of the this compound surface by soil microorganisms, including bacteria and fungi. The attachment of these microbes is the first critical step, leading to superficial degradation and the formation of biofilms.

-

Bio-depolymerization: The attached microorganisms secrete extracellular enzymes, primarily PHB depolymerases , which are serine esterases.[2] These enzymes hydrolyze the ester bonds of the PHB polymer chain, breaking it down into smaller, water-soluble oligomers and monomers, predominantly (R)-3-hydroxybutyric acid.[3]

-

Bioassimilation: The resulting oligomers and monomers are then transported into the microbial cells and utilized as carbon and energy sources through various metabolic pathways, such as the Krebs cycle and β-oxidation.[4][5] The ultimate end products of this aerobic degradation are carbon dioxide (CO₂), water (H₂O), and microbial biomass.[3]

Key Microbial Players

A wide array of bacteria and fungi present in the soil are capable of degrading PHB. Some of the most frequently cited genera include:

-

Bacteria: Bacillus, Pseudomonas, Streptomyces, Ralstonia, Comamonas, and Aeromonas.[6][7][8]

-

Fungi: Aspergillus and Penicillium.[9]

The abundance and diversity of these microbial communities in the soil directly influence the rate of this compound degradation.

Quantitative Data on this compound (PHB) Biodegradation

The rate of PHB degradation in soil is highly variable and dependent on a multitude of factors. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Influence of Environmental Conditions on PHB Degradation Rate

| Parameter | Condition | Degradation Rate (% Weight Loss) | Duration | Soil Type | Reference |

| Humidity | 100% Relative Humidity | Complete Degradation | 2 weeks | Not Specified | [10][11] |

| 40% Relative Humidity | Minimal Change | 6 weeks | Not Specified | [10][11] | |

| Temperature | 20°C | 19.7% | 200 days | Clay Soil | [12] |

| 30°C | 38.7% | 200 days | Clay Soil | [12] | |

| 46°C | ~100% | 56 days | Soil Compost | [13] | |

| 24°C | 51% | 56 days | Soil Compost | [13] | |

| pH | 5.0 | Maximum Degradation | Not Specified | Not Specified | [9] |

| 7.5 | Minimum Degradation | Not Specified | Not Specified | [9] | |

| Additives | PHB Nanofiber | Complete Degradation | 3 weeks | Fertile Garden Soil | [3] |

| PHB-TiO₂ Nanofiber | Slower than pure PHB nanofiber | Not Specified | Fertile Garden Soil | [3] |

Table 2: Changes in PHB Properties During Soil Biodegradation

| Property | Initial Value | Value after Degradation | Duration | Condition | Reference |

| Molecular Weight (Mw) | 642 (x10³ g/mol ) | 396 (x10³ g/mol ) | 6 weeks | Fertile Garden Soil | [3] |

| Number-Average Molecular Weight (Mn) | 373 (x10³ g/mol ) | 275 (x10³ g/mol ) | 6 weeks | Fertile Garden Soil | [3] |

| Ultimate Tensile Strength | Not Specified | >50% reduction | 3 days | 100% RH Soil | [10] |

| Elongation at Break | Not Specified | <1% | 3 days | 100% RH Soil | [10] |

| Degree of Crystallinity (Film) | 58.5% | 28% | Not Specified | Soil | [14] |

| Degree of Crystallinity (Fiber) | 56.3% | 45% | Not Specified | Soil | [14] |

Table 3: Kinetic Parameters of PHB Depolymerases

| Microbial Source | Optimal pH | Optimal Temperature (°C) | K_m (μg/mL) | Reference |

| Lihuaxuella thermophila | 9.0 | 70 | Not Specified | [15] |

| Schlegelella thermodepolymerans | 8.0 | 75 | 45 | [15] |

| Microbacterium paraoxydans RZS6 | 7.0 | 30 | Not Specified | [16] |

Experimental Protocols

Accurate assessment of this compound biodegradation requires standardized and detailed experimental protocols. This section outlines the methodologies for key experiments.

Aerobic Biodegradation in Soil (ASTM D5988 / ISO 17556)

These standard methods determine the ultimate aerobic biodegradability of plastic materials in soil by measuring the evolved carbon dioxide or the consumed oxygen.

Materials and Equipment:

-

Test plastic (this compound) in the form of powder, film, or fragments.

-

Reference material (e.g., cellulose, starch).

-

Natural, fertile soil, sieved (<2 mm).

-

Respirometer system (for O₂ consumption) or CO₂-free air supply and CO₂ traps (for CO₂ evolution).

-

Incubation vessels (e.g., 2-4 L flasks).

-

Analytical balance.

-

pH meter.

Procedure:

-

Soil Preparation: Collect natural, fertile soil from at least three diverse locations. The soil should not be exposed to pollutants. Sieve the soil to remove particles larger than 2 mm. Determine the pH and moisture content. Adjust the moisture to 50-60% of the soil's water-holding capacity.

-

Test Setup:

-

Blank Control: Incubation vessels with soil only (in triplicate).

-

Reference Control: Incubation vessels with soil and the reference material (in triplicate).

-

Test Substance: Incubation vessels with soil and the this compound test material (in triplicate).

-

-

Incubation: Place the vessels in a temperature-controlled environment, typically between 20-28°C, in the dark.

-

Measurement:

-

CO₂ Evolution: Pass CO₂-free air through the vessels and trap the evolved CO₂ in a suitable absorbent (e.g., Ba(OH)₂ or NaOH). Quantify the trapped CO₂ by titration.

-

O₂ Consumption: Measure the pressure change in the headspace of the sealed incubation vessels using a respirometer.

-

-

Duration: Continue the test for up to six months or until the rate of biodegradation plateaus.

-

Calculation of Biodegradation: Calculate the percentage of biodegradation based on the cumulative CO₂ evolved or O₂ consumed relative to the theoretical maximum for the test material.

Test Validity:

-

The reference material must achieve at least 70% biodegradation within six months.

-

The CO₂ evolution from the blank controls should be within 20% of the mean at the end of the test.

Soil Burial Test

This method provides a simpler, qualitative or semi-quantitative assessment of biodegradation based on weight loss and changes in physical properties.

Materials and Equipment:

-

This compound film or object samples of known dimensions and weight.

-

Compost or fertile garden soil.

-

Mesh bags or containers to hold the samples.

-

Analytical balance.

-

Scanning Electron Microscope (SEM).

-

Fourier-Transform Infrared (FTIR) Spectrometer.

Procedure:

-

Sample Preparation: Cut the this compound material into specimens of a defined size (e.g., 2x2 cm). Dry the specimens in an oven at a low temperature until a constant weight is achieved and record the initial dry weight.

-

Burial: Place the specimens in mesh bags and bury them in a container with soil at a depth of 5-10 cm.

-

Incubation: Maintain the soil at a constant temperature (e.g., 30°C) and moisture level (e.g., 80% humidity).[3]

-

Sampling: At regular intervals (e.g., every 15 days), retrieve a set of samples.

-

Analysis:

-

Weight Loss: Carefully clean the retrieved samples to remove adhering soil, dry them to a constant weight, and record the final dry weight. Calculate the percentage of weight loss.

-

Surface Morphology: Examine the surface of the samples using SEM to observe cracks, pits, and microbial colonization.

-

Chemical Structure: Analyze the samples using FTIR to detect changes in functional groups, indicating chemical alteration.

-

Analysis of Degradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify the water-soluble degradation products of PHB.

Materials and Equipment:

-

HPLC system with a suitable column (e.g., reversed-phase C18).

-

UV detector.

-

Standards of (R)-3-hydroxybutyric acid and its oligomers.

-

Supernatant from soil incubation or enzymatic degradation assays.

Procedure:

-

Sample Preparation: After a defined incubation period, extract the aqueous phase from the soil or the supernatant from a liquid culture. Filter the sample to remove particulates.

-

HPLC Analysis: Inject the prepared sample into the HPLC system.

-

Detection: Monitor the eluent at a specific wavelength (e.g., 210 nm) for the detection of the carboxyl group in the degradation products.

-

Quantification: Compare the retention times and peak areas of the sample with those of the known standards to identify and quantify the degradation products.[4]

Signaling Pathways and Genetic Regulation

The production of extracellular PHB depolymerase by soil microorganisms is a regulated process, induced by the presence of PHB and often repressed by more readily available carbon sources like glucose.

The gene encoding for PHB depolymerase is commonly designated as phaZ.[8][17] The expression of phaZ is controlled by transcriptional regulators. For instance, in Ralstonia pickettii T1, a TetR-like transcriptional repressor, EpdR, has been identified.[18] In the absence of an inducer, EpdR binds to the operator region of the phaZ gene, blocking its transcription. When PHB or its degradation products are present, they may act as inducers, binding to EpdR and causing a conformational change that prevents it from binding to the DNA, thus allowing the transcription of phaZ and the synthesis of PHB depolymerase.

Visualizations

Biodegradation Workflow

References

- 1. De Novo Assembly of the Polyhydroxybutyrate (PHB) Producer Azohydromonas lata Strain H1 Genome and Genomic Analysis of PHB Production Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 3. Biodegradation of different formulations of polyhydroxybutyrate films in soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Modification of Regulatory Circuits Involved in the Control of Polyhydroxyalkanoates Metabolism to Improve Their Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poly(3-Hydroxybutyrate) (PHB) Depolymerase PhaZa1 Is Involved in Mobilization of Accumulated PHB in Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and optimization of extracellular PHB depolymerase producer Aeromonas caviae Kuk1-(34) for sustainable solid waste management of biodegradable polymers | PLOS One [journals.plos.org]

- 8. Poly(3-hydroxybutyrate) Degradation by Bacillus infantis sp. Isolated from Soil and Identification of phaZ and bdhA Expressing PHB Depolymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Assessing the Biodegradability of PHB-Based Materials with Different Surface Areas: A Comparative Study on Soil Exposure of Films and Electrospun Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioplastic degradation by a polyhydroxybutyrate depolymerase from a thermophilic soil bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification and kinetics of the PHB depolymerase of Microbacterium paraoxydans RZS6 isolated from a dumping yard - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biochemical evidence that phaZ gene encodes a specific intracellular medium chain length polyhydroxyalkanoate depolymerase in Pseudomonas putida KT2442: characterization of a paradigmatic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transcriptional repression of the poly(3-hydroxybutyrate) depolymerase in Ralstonia pickettii T1 by a tetR-like gene - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocompatibility of Biopol for Medical Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biopol, a class of polyhydroxyalkanoates (PHAs), represents a family of biodegradable and biocompatible polyesters synthesized by various microorganisms. Their inherent properties make them highly attractive for a wide range of medical applications, from implantable devices and tissue engineering scaffolds to controlled drug delivery systems. This technical guide provides a comprehensive overview of the biocompatibility of this compound, with a focus on poly(3-hydroxybutyrate) (PHB), poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), and poly(4-hydroxybutyrate) (P4HB). It details the experimental evaluation of their interaction with biological systems, outlining key testing protocols and summarizing quantitative data to support their safe and effective use in medical innovation.

Chemical Structure and Properties of this compound

This compound polymers are linear polyesters composed of 3- or 4-hydroxy acid monomers. The most common examples are PHB, a homopolymer of 3-hydroxybutyrate (B1226725), and PHBV, a copolymer of 3-hydroxybutyrate and 3-hydroxyvalerate. The ratio of the monomers in PHBV can be tailored to modify its mechanical properties, such as stiffness and degradation rate. P4HB is a homopolymer of 4-hydroxybutyrate. The biodegradability of these polymers is a key advantage, as they break down into non-toxic, natural metabolites. For instance, the degradation product of PHB, D-3-hydroxybutyric acid, is a normal constituent of human blood.[1]

In Vitro Biocompatibility Assessment

The initial evaluation of a biomaterial's biocompatibility is typically conducted through in vitro testing, which assesses the material's potential to cause harm to cells. Key in vitro biocompatibility tests for this compound include cytotoxicity and hemocompatibility assays.

Cytotoxicity

Cytotoxicity tests evaluate the toxicity of a material to cells in culture. The ISO 10993-5 standard outlines the accepted methodologies for these assessments.[2][3][4][5] Commonly used cell lines include L929 mouse fibroblasts and human fibroblasts.[6][7][8][9]

Quantitative Cytotoxicity Data for this compound

| This compound Type | Cell Line | Assay | Exposure Time (hours) | Concentration/Extract | Cell Viability (%) | Reference |

| PHB | L929 Mouse Fibroblasts | MTT | 24 | 100% Extract | > 90% | [6] |

| PHBV | Human Fibroblasts | MTT | 48 | 100 µg/ml | ~85% | [10] |

| P(3HB-co-4HB) | V79 & L929 Fibroblasts | MTT | 72 | 200 mg/mL | > 60% | [11] |

| PHBV Nanoparticles | RAW 264.7 Macrophages | LDH | 24 | up to 1000 µg/ml | No significant cytotoxicity | [12] |

Experimental Protocol: In Vitro Cytotoxicity - ISO 10993-5 (Elution Test)

This protocol describes the elution method for assessing the cytotoxicity of this compound.

-

Sample Preparation:

-

Sterilize the this compound material using a validated method (e.g., ethylene (B1197577) oxide or gamma irradiation).

-

Prepare an extract of the material by incubating it in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24-72 hours. The extraction ratio is typically 3 cm²/mL.

-

-

Cell Culture:

-

Culture L929 mouse fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach and grow for 24 hours.

-

-

Exposure:

-

Remove the culture medium from the cells and replace it with the this compound extract. Include a negative control (fresh culture medium) and a positive control (e.g., dilute phenol (B47542) solution).

-

Incubate the cells with the extracts for 24, 48, and 72 hours.

-

-

Assessment of Cytotoxicity (MTT Assay):

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[3]

-

Hemocompatibility

Hemocompatibility testing evaluates the interaction of a biomaterial with blood and its components. The primary concern is hemolysis, the rupture of red blood cells. The ASTM F756 standard provides a protocol for assessing the hemolytic properties of materials.[13][14][15][16]

Quantitative Hemolysis Data for this compound

| This compound Type | Test Method | Hemolysis (%) | Reference |

| P4HB | ASTM F756 (Direct Contact) | 1.9 ± 0.2 | [17][18] |

Experimental Protocol: Hemolysis - ASTM F756 (Direct Contact Method)

This protocol details the direct contact method for evaluating the hemolytic potential of this compound.

-

Sample Preparation:

-

Prepare flat, sterile samples of the this compound material with a defined surface area.

-

-

Blood Collection and Preparation:

-

Collect fresh human or rabbit blood into a tube containing an anticoagulant (e.g., citrate).

-

Dilute the blood with a physiological saline solution.

-

-

Exposure:

-

Place the this compound sample in a test tube.

-

Add the diluted blood to the test tube, ensuring the material is fully submerged.

-

Include a positive control (e.g., water, which causes 100% hemolysis) and a negative control (e.g., a known non-hemolytic material or saline).

-

Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[19]

-

-

Measurement of Hemolysis:

-

After incubation, centrifuge the tubes to pellet the intact red blood cells.

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer. The absorbance is proportional to the amount of hemoglobin released.

-

-

Calculation:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

-

A hemolysis percentage below 2% is generally considered non-hemolytic and acceptable for blood-contacting medical devices.[17]

-

In Vivo Biocompatibility Assessment

In vivo studies are crucial for evaluating the overall biological response to a material in a living organism. These studies assess the local tissue response at the implantation site.

Tissue Response

Implantation studies in animal models (e.g., rats, rabbits) are performed to observe the tissue reaction to the this compound material over time. Histological analysis of the tissue surrounding the implant is used to evaluate the inflammatory response, fibrous capsule formation, and tissue integration.

Qualitative and Semi-Quantitative In Vivo Tissue Response to this compound

| This compound Type | Animal Model | Implantation Site | Time Points | Observations | Reference |

| PHB and PHBV | Mice | Subcutaneous | 1, 3, 6 months | Well-tolerated, no acute inflammation or necrosis. Mononuclear macrophages and fibroblasts present, with a mature vascularized fibrous capsule. The inflammatory response to PHB/VA increased with higher valerate (B167501) content. | [1] |

| PHB | Rabbit | Bone | Up to 12 months | Favorable bone tissue adaptation with no chronic inflammatory response. Rapid bone formation in close apposition to the implant. | [20] |

Experimental Protocol: In Vivo Implantation and Histological Analysis

-

Implantation:

-

Sterilize the this compound implants.

-

Surgically implant the material into the desired tissue of the animal model (e.g., subcutaneous tissue or bone).

-

Maintain the animals under standard laboratory conditions for predetermined time periods (e.g., 1, 4, and 12 weeks).

-

-

Tissue Harvesting and Processing:

-

At each time point, euthanize the animals and carefully excise the implant along with the surrounding tissue.

-

Fix the tissue samples in 10% neutral buffered formalin.

-

Dehydrate the samples through a series of graded ethanol (B145695) solutions.

-

Embed the samples in paraffin (B1166041) wax.

-

-

Histological Staining and Analysis:

-

Section the paraffin-embedded tissue to a thickness of 5-7 µm.

-

Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm.

-

Perform immunohistochemical staining for specific cell markers (e.g., CD68 for macrophages) to further characterize the inflammatory infiltrate.

-

Examine the stained sections under a light microscope to assess the inflammatory response, fibrous capsule thickness, tissue ingrowth, and overall tissue integration. Quantitative analysis can be performed using image analysis software to measure capsule thickness and cell density.

-

Cellular Signaling Pathways

Understanding the molecular mechanisms by which cells interact with this compound and its degradation products is essential for predicting and controlling the biological response. The primary degradation product of PHB, β-hydroxybutyrate (BHB), has been shown to modulate inflammatory signaling pathways.

Macrophage Response to β-Hydroxybutyrate

Macrophages play a central role in the foreign body response to implanted materials. BHB can influence macrophage polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory and pro-healing (M2) phenotype.

Caption: Macrophage response to β-hydroxybutyrate.

BHB can promote the phosphorylation of STAT6, a key transcription factor in the M2 polarization pathway, leading to the expression of anti-inflammatory cytokines.[21][22] Additionally, BHB can bind to the G-protein coupled receptor GPR109A, which in turn can inhibit the activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[23]

Osteoblast and Fibroblast Response

The interaction of this compound with osteoblasts and fibroblasts is critical for applications in bone regeneration and soft tissue engineering. The surface properties and degradation products of this compound can influence cell adhesion, proliferation, and differentiation through various signaling pathways.

References

- 1. Tissue response and in vivo degradation of selected polyhydroxyacids: polylactides (PLA), poly(3-hydroxybutyrate) (PHB), and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB/VA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Testing | A Comprehensive Guide to ISO 10993-5 [nikoopharmed.com]

- 3. nelsonlabs.com [nelsonlabs.com]

- 4. blog.johner-institute.com [blog.johner-institute.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Cytotoxicity Evaluation of Four Vital Pulp Therapy Materials on L929 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro evaluation of cytotoxicity of soft lining materials on L929 cells by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revistaseletronicas.pucrs.br [revistaseletronicas.pucrs.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. store.astm.org [store.astm.org]

- 16. modernplastics.com [modernplastics.com]

- 17. In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. namsa.com [namsa.com]

- 20. In vitro and in vivo evaluation of polyhydroxybutyrate and of polyhydroxybutyrate reinforced with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ketone body β-hydroxybutyrate ameliorates colitis by promoting M2 macrophage polarization through the STAT6-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Low Glucose plus β-Hydroxybutyrate Induces an Enhanced Inflammatory Response in Yak Alveolar Macrophages via Activating the GPR109A/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Properties of Biopol (PHB) for 3D Printing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biopol, a trade name for Polyhydroxybutyrate (B1163853) (PHB), is a biodegradable and biocompatible thermoplastic derived from renewable resources. Its unique properties make it a compelling candidate for various applications, including in the biomedical field for drug delivery systems, tissue engineering scaffolds, and medical implants fabricated via 3D printing. A thorough understanding of its thermal properties is paramount for optimizing the 3D printing process and ensuring the final product's structural integrity and performance. This guide provides an in-depth analysis of the key thermal characteristics of PHB relevant to fused deposition modeling (FDM) 3D printing.

Key Thermal Properties of this compound (PHB)